2-bromo-N,N-diethylbenzamide
Overview
Description
2-bromo-N,N-diethylbenzamide is a chemical compound with the molecular formula C11H14BrNO . It has an average mass of 256.139 Da and a monoisotopic mass of 255.025864 Da . It is also known by other names such as 2-Brom-N,N-diethylbenzamid in German, 2-Bromo-N,N-diéthylbenzamide in French, and Benzamide, 2-bromo-N,N-diethyl- .
Molecular Structure Analysis
The molecular structure of 2-bromo-N,N-diethylbenzamide consists of a benzamide group with a bromine atom attached to the second carbon of the benzene ring and a diethylamine group attached to the carbonyl carbon .Physical And Chemical Properties Analysis
2-bromo-N,N-diethylbenzamide has a density of 1.320±0.06 g/cm3 (Predicted), a melting point of 48-50°C, and a boiling point of 138-140/2mm . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Chemical Research
“2-bromo-N,N-diethylbenzamide” is a chemical compound with the formula C11H14BrNO . It’s used in chemical research as a reagent or intermediate in the synthesis of other chemical compounds .
Polymorphism Studies
The compound has been used in studies related to polymorphism . Polymorphism occurs when identical compounds are organized in more than one repeating pattern of the solid form. A new form of a compound can occur either by varying the molecular conformation or by changes in the molecular packing in a new unit cell .
Thermal Characterization
The compound has been used in thermal characterization studies . These studies involve understanding how the compound behaves under different temperature conditions .
Crystallography
“2-bromo-N,N-diethylbenzamide” has been used in crystallography studies . Crystallography is the study of atomic and molecular structure of crystals .
Pharmaceutical Research
In pharmaceutical research, understanding the polymorphism of compounds under non-ambient conditions of temperature and pressure is important to avoid changes in the crystalline structure during manufacturing .
Safety and Hazards
2-bromo-N,N-diethylbenzamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Suitable personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
2-bromo-N,N-diethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMBWCOGISFGJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349940 | |
Record name | 2-bromo-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N,N-diethylbenzamide | |
CAS RN |
76041-86-6 | |
Record name | 2-bromo-N,N-diethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-bromo-N,N-diethylbenzamide less reactive in palladium-catalyzed direct arylations compared to its 4-bromo counterpart?
A1: The research paper highlights that 2-bromo-N,N-diethylbenzamide exhibits only moderate reactivity in palladium-catalyzed direct arylations. [] This reduced reactivity is likely due to steric hindrance. The bulky diethyl amide group at the ortho position (position 2) to the bromine atom hinders the approach of the palladium catalyst and the heteroarene coupling partner. This steric clash makes the oxidative addition step, a crucial stage in the catalytic cycle, more challenging, thus slowing down the overall reaction rate. In contrast, 4-bromobenzamides, lacking this steric constraint, readily undergo the coupling reaction.
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